![molecular formula C14H18O4 B11763500 1-(2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethan-1-one](/img/structure/B11763500.png)
1-(2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethan-1-one is an organic compound with the molecular formula C14H18O4. It is characterized by the presence of a methoxy group, a tetrahydropyran ring, and a phenyl group. This compound is often used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethan-1-one typically involves the reaction of 2-methoxy-4-hydroxyacetophenone with tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and tetrahydropyran groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
1-(2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. The methoxy and tetrahydropyran groups play a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
2-Methoxytetrahydropyran: A derivative of tetrahydropyran with a methoxy group at the 2-position.
4-Acetyltetrahydropyran: A compound with an acetyl group at the 4-position of tetrahydropyran
Uniqueness
1-(2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both methoxy and tetrahydropyran groups allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-[2-methoxy-4-(oxan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C14H18O4/c1-10(15)12-7-6-11(9-13(12)16-2)18-14-5-3-4-8-17-14/h6-7,9,14H,3-5,8H2,1-2H3 |
InChI Key |
NKMBNLCPLCCFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2CCCCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.